molecular formula C25H24FN7O4 B11935150 NS-018 (maleate)

NS-018 (maleate)

Cat. No.: B11935150
M. Wt: 505.5 g/mol
InChI Key: OVAGJAAQMBYZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

NS-018 (maleate) is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves:

Chemical Reactions Analysis

NS-018 (maleate) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NS-018 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

NS-018 (maleate) has a wide range of scientific research applications, including:

Mechanism of Action

NS-018 (maleate) exerts its effects by selectively inhibiting JAK2 and Src-family kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation and survival pathways, particularly in cells harboring the JAK2V617F mutation .

Comparison with Similar Compounds

NS-018 (maleate) is unique in its high selectivity and potency towards JAK2 and Src-family kinases. Similar compounds include:

NS-018’s unique selectivity and potency make it a promising candidate for the treatment of myeloproliferative neoplasms, particularly those involving the JAK2V617F mutation .

Properties

Molecular Formula

C25H24FN7O4

Molecular Weight

505.5 g/mol

IUPAC Name

but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine

InChI

InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)

InChI Key

OVAGJAAQMBYZDS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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